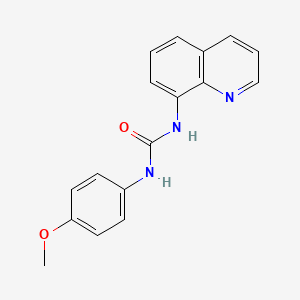

N-(4-methoxyphenyl)-N'-8-quinolinylurea

Description

Properties

IUPAC Name |

1-(4-methoxyphenyl)-3-quinolin-8-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2/c1-22-14-9-7-13(8-10-14)19-17(21)20-15-6-2-4-12-5-3-11-18-16(12)15/h2-11H,1H3,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGIJPZDUXLSZJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)NC2=CC=CC3=C2N=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-380432 involves multiple steps, starting with the preparation of the benzoic acid derivative. The reaction typically involves the chlorination of benzoic acid to introduce dichloro groups, followed by sulfonamidation to attach the sulfonamide group. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and sulfonamidation is carried out using sulfonamide derivatives under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of WAY-380432 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The production is typically carried out in batch reactors with precise monitoring of reaction parameters to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

WAY-380432 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of benzoic acid derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced benzoic acid derivatives with hydrogenated functional groups.

Substitution: Formation of substituted benzoic acid derivatives with new functional groups replacing the dichloro groups.

Scientific Research Applications

WAY-380432 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.

Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of WAY-380432 involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the modulation of cellular processes. For example, it may inhibit key enzymes involved in metabolic pathways, thereby affecting cell growth and proliferation. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

WAY-380432 can be compared with other benzoic acid derivatives and sulfonamide compounds. Similar compounds include:

3,4-Dichlorobenzenesulfonamide: Shares structural similarities but differs in the position of functional groups.

Benzoic Acid: A simpler structure without the sulfonamide group, leading to different chemical properties.

Sulfanilamide: Contains a sulfonamide group but lacks the dichloro substitution on the benzene ring .

WAY-380432 is unique due to its combination of dichloro and sulfonamide groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

N-(4-methoxyphenyl)-N'-8-quinolinylurea is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies, focusing on its antimicrobial, antiparasitic, and anticancer properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity: The compound has shown effectiveness against certain bacterial strains.

- Antiparasitic Activity: It has been studied for its potential to combat parasitic infections.

- Anticancer Activity: There is emerging evidence of its cytotoxic effects on cancer cell lines.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound. The compound was tested against both gram-positive and gram-negative bacteria.

| Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 22 | |

| Escherichia coli | 19 | |

| Pseudomonas aeruginosa | 21 |

These results suggest that the compound possesses significant antibacterial properties, comparable to standard antibiotics.

Antiparasitic Activity

The antiparasitic potential of this compound has been explored in various models, particularly against nematodes. The mechanism involves interference with metabolic pathways critical for parasite survival.

Case Study:

In a study involving Caenorhabditis elegans, the compound demonstrated a dose-dependent reduction in nematode viability, with an IC50 value determined at approximately 5 µM. This suggests a promising avenue for further development in treating parasitic infections .

Anticancer Activity

The anticancer properties of this compound have been assessed through various assays targeting different cancer cell lines.

The compound induced apoptosis in these cell lines, as evidenced by flow cytometry analysis showing increased annexin V staining. This apoptotic effect was linked to the activation of caspase pathways, highlighting the compound's potential as an anticancer agent.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition: It may inhibit key enzymes involved in cellular metabolism and proliferation.

- Receptor Modulation: The compound could modulate receptor activity, affecting signaling pathways related to growth and survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.